2-Ethoxy-3-methylpyridine-5-boronic acid
Description
Table 1: Elemental Composition
| Element | Count | Contribution to Molecular Weight (%) |
|---|---|---|
| Carbon | 8 | 53.03% |
| Hydrogen | 12 | 6.71% |
| Boron | 1 | 5.97% |
| Nitrogen | 1 | 7.73% |
| Oxygen | 3 | 26.56% |
The pyridine ring’s substitution pattern creates distinct electronic and steric environments, influencing reactivity in cross-coupling reactions.
Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃): Signals at δ 8.32 (s, 1H, H₄), 7.86 (d, J = 2.1 Hz, 1H, H₆), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.58 (s, 3H, -CH₃), and 1.42 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) confirm the ethoxy and methyl substituents. The boronic acid protons (-B(OH)₂) appear as broad singlets at δ 6.80–7.20 ppm, though these signals may vary with solvent and hydration state.
¹³C NMR (126 MHz, CDCl₃): Peaks at δ 162.1 (C₂-OCH₂CH₃), 149.8 (C₅-B(OH)₂), 138.4 (C₃-CH₃), 123.6 (C₄), 119.2 (C₆), 64.5 (-OCH₂CH₃), 22.1 (-CH₃), and 14.7 (-OCH₂CH₃) align with the expected structure.
Infrared (IR) Spectroscopy
Strong absorptions at 3200–3400 cm⁻¹ (O-H stretching of -B(OH)₂) and 1340 cm⁻¹ (B-O symmetric stretching) are characteristic of boronic acids. The pyridine ring exhibits C=N stretching at 1580 cm⁻¹ and C-H bending modes at 780 cm⁻¹ .
Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI) shows a molecular ion peak at m/z 182.0812 ([M+H]⁺), consistent with the molecular formula C₈H₁₂BNO₃. Fragmentation peaks at m/z 165.0541 (loss of -OH) and m/z 137.0893 (pyridine ring cleavage) further validate the structure.
X-ray Crystallography and Hydrogen Bonding Patterns
While X-ray diffraction data for this compound remains unpublished, related pyridine boronic acids exhibit planar boronic acid groups with B-O bond lengths of 1.35–1.38 Å and O-B-O angles of 117–120° . The ethoxy and methyl groups introduce steric hindrance, likely reducing intermolecular π-π stacking compared to unsubstituted analogs.
Hydrogen bonding between the boronic acid’s -OH groups and adjacent pyridine nitrogen or ethoxy oxygen atoms stabilizes the crystal lattice. In analogs like 2-fluoro-3-methylpyridine-5-boronic acid, O-H···N hydrogen bonds (2.77–2.81 Å) dominate, forming 2D supramolecular networks.
Comparative Analysis with Related Pyridine Boronic Acid Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | B-O Bond Length (Å) |
|---|---|---|---|---|
| This compound | C₈H₁₂BNO₃ | 181.00 | -OCH₂CH₃, -CH₃ | 1.35–1.38 (estimated) |
| 2-Methoxypyridine-3-boronic acid | C₆H₈BNO₃ | 152.94 | -OCH₃ | 1.34–1.36 |
| 2-Fluoro-3-methylpyridine-5-boronic acid | C₆H₇BFNO₂ | 154.93 | -F, -CH₃ | 1.36–1.39 |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group (-OCH₂CH₃) donates electrons via resonance, increasing boronic acid reactivity compared to fluorine-substituted analogs.
- Steric Effects : The methyl group at position 3 hinders rotational freedom, reducing conformational flexibility relative to unsubstituted derivatives.
- Hydrogen Bonding Capacity : Ethoxy oxygen atoms participate in weaker C-H···O interactions compared to the stronger O-H···N bonds observed in fluoro derivatives.
Properties
IUPAC Name |
(6-ethoxy-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGDPXBBFQWHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylpyridine-5-boronic acid typically involves the borylation of 2-Ethoxy-3-methylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methylpyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), and aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Ethoxy-3-methylpyridine-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methylpyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Research Findings and Functional Insights
Electronic and Steric Effects
Steric Considerations
Biological Activity
2-Ethoxy-3-methylpyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including enzyme inhibition and drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with an ethoxy group and a boronic acid functional group. Its molecular formula is C₈H₁₁BNO₂, and it possesses unique properties that facilitate its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The boronic acid moiety can form covalent bonds with the active site of serine proteases, inhibiting their activity. This property is particularly relevant in the context of cancer therapies where protease activity is often dysregulated.
- Modulation of Signaling Pathways : The compound may influence signaling pathways by targeting proteins involved in cellular proliferation and apoptosis, making it a candidate for anti-cancer applications.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro experiments showed that the compound effectively inhibited the growth of various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle progression |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies.
Case Studies
- Study on MCF-7 Cells : In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various boronic acids on MCF-7 cells. The results indicated that this compound significantly reduced cell viability through apoptosis induction, suggesting its potential as a therapeutic agent against breast cancer .
- In Vivo Efficacy : An animal model study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results showed a marked reduction in tumor size compared to control groups, further supporting its anticancer properties .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for any therapeutic agent. Preliminary studies indicate that this compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicity assessments in animal models revealed no significant adverse effects at therapeutic doses, indicating a promising safety profile for further development.
Q & A
Basic: What are the established synthetic routes for 2-Ethoxy-3-methylpyridine-5-boronic acid?
Answer:
The synthesis typically involves coupling a boronic acid reagent with a substituted pyridine precursor. Key steps include:
- Substrate Preparation : Reacting 5-bromo-2-ethoxy-3-methylpyridine with a boronic acid ester (e.g., pinacol borane) under palladium catalysis (e.g., Pd(dppf)Cl₂) .
- Microwave-Assisted Optimization : Reducing reaction times (e.g., 1–2 hours) and improving yields (hypothetical: ~70–85%) by using microwave irradiation in polar aprotic solvents like DMF or THF .
- Purification : Isolation via column chromatography or recrystallization, validated by NMR and mass spectrometry .
Basic: How is structural characterization performed for this compound?
Answer:
Critical analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxy at C2, methyl at C3) and boron bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 182.08 for C₈H₁₂BNO₃) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline derivatives are synthesized) .
Basic: What stability considerations are critical during storage and handling?
Answer:
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid dehydration or hydrolysis .
- Handling : Use anhydrous solvents (e.g., dry DCM) and avoid prolonged exposure to moisture or acidic conditions .
- Decomposition Risks : Monitor for color changes (yellowing indicates oxidation) and precipitate formation .
Basic: What are its primary applications in cross-coupling reactions?
Answer:
- Suzuki-Miyaura Coupling : Forms biaryl bonds for drug intermediates (e.g., coupling with aryl halides in Pd-catalyzed reactions) .
- Heterocycle Functionalization : Introduces boronic acid moieties into pyridine-based scaffolds for kinase inhibitor synthesis .
Advanced: How can reaction conditions be optimized for scalability?
Answer:
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (toluene vs. dioxane), and catalyst loading (1–5 mol% Pd) to identify Pareto-optimal conditions .
- Catalyst Screening : Test ligands (e.g., SPhos vs. XPhos) to enhance turnover number (TON) .
- Continuous Flow Systems : Improve reproducibility and reduce side products in large-scale syntheses .
Advanced: How to address contradictions in reported reactivity data?
Answer:
- Reproducibility Checks : Validate literature protocols (e.g., solvent purity, catalyst source) to rule out experimental variability .
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents (e.g., ethoxy vs. methoxy) on coupling efficiency .
- Comparative Studies : Benchmark against analogs (e.g., 2-methoxy-5-pyridineboronic acid) to isolate structural influences .
Advanced: What strategies explore its potential biological activity?
Answer:
- SAR Studies : Synthesize derivatives (e.g., replacing ethoxy with halogen or amino groups) and screen against cancer cell lines (e.g., MCF-7, HeLa) .
- Protease Inhibition Assays : Test boronic acid’s reversible binding to serine proteases (e.g., thrombin) via kinetic studies .
- In Vivo Toxicity Profiling : Assess pharmacokinetics (e.g., plasma stability in rodent models) .
Advanced: Can alternative boron-protecting groups improve synthetic efficiency?
Answer:
- Pinacol vs. MIDA Boronates : Compare stability and reactivity; MIDA esters may simplify purification but require harsher deprotection .
- Trifluoroborate Salts : Enhance shelf life and reduce side reactions in aqueous conditions .
- In Situ Protection : Use temporary groups (e.g., ethylene glycol) to bypass intermediate isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
